molecular formula C117H211N41O31S B598436 HIV (GP120) ANTIGENIC PEPTIDE CAS No. 198636-94-1

HIV (GP120) ANTIGENIC PEPTIDE

Cat. No. B598436
CAS RN: 198636-94-1
M. Wt: 2720.291
InChI Key: CBJINRXLSYHNOL-QEZKGTQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The HIV (GP120) Antigenic Peptide is a glycoprotein exposed on the surface of the HIV envelope . It plays a vital role in virus entry into cells as it attaches to specific cell surface receptors . These receptors include DC-SIGN, Heparan Sulfate Proteoglycan, and a specific interaction with the CD4 receptor . The gp120 is essential for the virus’s ability to enter CD4+ cells . It is coded by the HIV env gene, which is around 2.5 kb long and codes for around 850 amino acids .


Synthesis Analysis

The primary env product is the protein gp160, which gets cleaved to gp120 and gp41 in the endoplasmic reticulum by the cellular protease furin . The gp120 is anchored to the viral membrane, or envelope, via non-covalent bonds with the transmembrane glycoprotein, gp41 .


Molecular Structure Analysis

The crystal structure of core gp120 shows an organization with an outer domain, an inner domain with respect to its termini, and a bridging sheet . Three gp120s and gp41s combine in a trimer of heterodimers to form the envelope spike, which mediates attachment to and entry into the host cell .


Chemical Reactions Analysis

The gp120 of all HIV-1 isolates have a similar motif, which includes the C-terminal part of a variable loop 3 (V3) and N-terminal part of a conserved region 3 (C3) . Two synthetic peptides, derived from the relevant gp120 sequence inhibited HIV-1 replication in macrophages and T lymphocytes in a sequence-dependent manner .


Physical And Chemical Properties Analysis

The final vaccine construct consisted of 315 amino acids and is expected to be a recombinant protein of approximately 35.49 kDa . Based on docking experiments, molecular dynamics simulations, and tertiary structure validation, the analysis of the modeled protein indicates that it possesses a stable structure and can interact with Toll-like receptors .

Mechanism of Action

The HIV-1 envelope protein (Env) of early-replicating viruses encodes several distinct transmission signatures . One such signature involves a reduced number of potential N-linked glycosylation sites (PNGs) . An additional signature in Env involves the overrepresentation of basic amino acid residues at a specific position in the Env signal peptide (SP) .

Safety and Hazards

The product is only used for lab research and development and should not be used for human or animals . Reagents should be regarded as hazardous substances and should be handled carefully and correctly . Gloves, lab coats, and goggles should always be worn .

Future Directions

The in-silico design suggests that multiple-epitope constructs can be used as potentially effective immunogens for HIV-1 vaccine development . More detailed understanding of the molecular structures of HIV envelope proteins and host factors such as CD4 and CCR5, as well as the viral epitopes recognized by broadly neutralizing antibodies, is now enabling the design of targeted vaccine strategies using defined immunogens .

properties

CAS RN

198636-94-1

Product Name

HIV (GP120) ANTIGENIC PEPTIDE

Molecular Formula

C117H211N41O31S

Molecular Weight

2720.291

InChI

InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1

InChI Key

CBJINRXLSYHNOL-QEZKGTQVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.